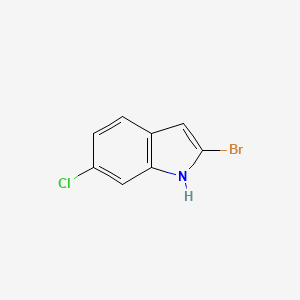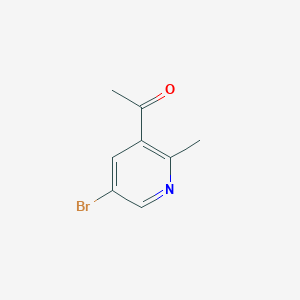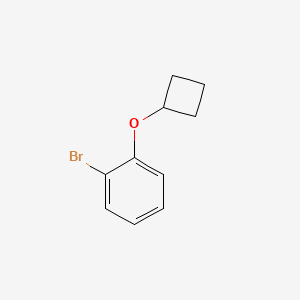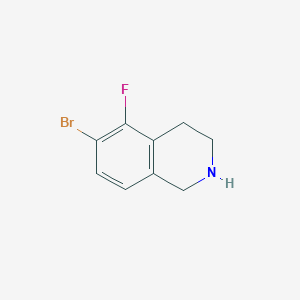![molecular formula C6H2BrClIN3 B1380919 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine CAS No. 1263425-59-7](/img/structure/B1380919.png)
8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine
描述
8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C6H2BrClIN3. It is a member of the imidazo[1,2-b]pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
准备方法
The synthesis of 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminopyridine derivatives with appropriate halogenated reagents under controlled conditions. For instance, the use of copper-catalyzed tandem cyclization/iodination reactions has been reported for the synthesis of similar compounds . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
化学反应分析
8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially leading to different biological activities.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used in studies related to its potential antifungal, anti-inflammatory, and anti-proliferative activities.
Chemical Research: It is employed in the development of new synthetic methodologies and the exploration of reaction mechanisms.
作用机制
The mechanism of action of 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms play a crucial role in its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological activity being studied .
相似化合物的比较
8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:
6-Chloro-3-nitroimidazo[1,2-b]pyridazine: Known for its use in the synthesis of various bioactive molecules.
8-Bromo-6-chloroimidazo[1,2-b]pyridazine: Another derivative with similar structural features but different biological activities.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
8-bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClIN3/c7-3-1-4(8)11-12-5(9)2-10-6(3)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFRKRKCGOHTJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2N=C1Cl)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromopyrido[2,3-b]pyrazine](/img/structure/B1380839.png)
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1380841.png)




![[4-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B1380851.png)






